Welcome to the BenchChem Online Store!
molecular formula CuMn B8546573 Copper-manganese CAS No. 12272-98-9

Copper-manganese

Cat. No. B8546573
M. Wt: 118.48 g/mol
InChI Key: HPDFFVBPXCTEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08907129B2

Procedure details

As shown in Table 3, the conversion of the 2-propylheptanal oxidation was considerably improved in the presence of a homogeneous copper-manganese catalyst compared to the uncatalysed reaction. The residue contents of 2-propyl-heptanal of about 10.42% by mass determined after 4 hours in the presence of catalyst are lower than the corresponding residue contents of 24.71% by mass of 2-propylheptanal in the uncatalysed oxidation. However, the selectivity of the catalysed oxidation was significantly worse compared to the oxidation without catalyst. As can be seen from Table 3, column 3, the selectivity in the homogeneously catalysed oxidation was reduced by the formation of by-products such as nonane and nonanone. As a result, the yield of isomeric decanecarboxylic acids is comparable to the yield in the uncatalysed oxidation despite higher conversions of about 55% by mass of 2-propylheptanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
decanecarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[O:6])[CH2:2][CH3:3].CCCCCCCCC.CC(=[O:30])CCCCCCC>[Mn].[Cu]>[CH2:1]([CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([OH:30])=[O:6])[CH2:2][CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)CCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)CCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCC)=O
Step Six
Name
decanecarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn].[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
compared to the uncatalysed reaction

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.